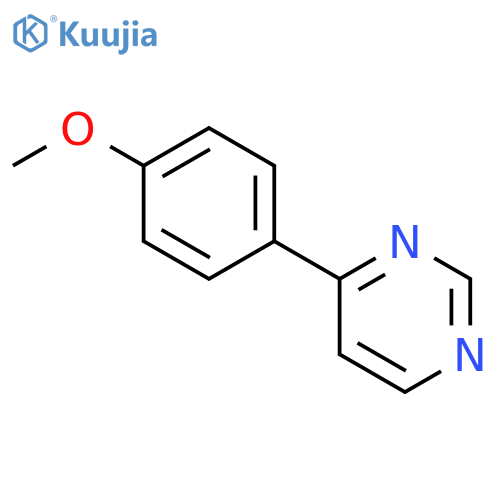

Cas no 54095-18-0 (Pyrimidine, 4-(4-methoxyphenyl)-)

54095-18-0 structure

商品名:Pyrimidine, 4-(4-methoxyphenyl)-

Pyrimidine, 4-(4-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-(4-methoxyphenyl)-

- SB56320

- SCHEMBL6037879

- 54095-18-0

- 4-(4-Methoxyphenyl)pyrimidine

-

- インチ: InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-6-7-12-8-13-11/h2-8H,1H3

- InChIKey: ZNAYEYLTNPJXOZ-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=NC=NC=C2

計算された属性

- せいみつぶんしりょう: 186.0794

- どういたいしつりょう: 186.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 35A^2

じっけんとくせい

- PSA: 35.01

Pyrimidine, 4-(4-methoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM521870-1g |

4-(4-Methoxyphenyl)pyrimidine |

54095-18-0 | 97% | 1g |

$568 | 2023-02-02 |

Pyrimidine, 4-(4-methoxyphenyl)- 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

54095-18-0 (Pyrimidine, 4-(4-methoxyphenyl)-) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量